2,3-Dihydro-1,5-benzothiazepin-4(5H)-one physical and chemical properties
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one physical and chemical properties
An In-depth Technical Guide to 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the core heterocyclic compound, 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the fundamental characteristics of the unsubstituted parent compound, offering a foundation for further research and development of its derivatives.
Chemical Identity and Physical Properties
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a bicyclic heterocyclic compound containing a benzene ring fused to a seven-membered thiazepine ring. The core structure is foundational to a class of pharmacologically significant molecules.
Table 1: Physical and Chemical Properties of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1,5-benzothiazepin-4(5H)-one | [1] |
| CAS Number | 53454-43-6 | [1] |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | Crystalline Powder | [2] |
Synthesis and Spectroscopic Analysis
The synthesis of the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core and its derivatives is a subject of significant interest in organic chemistry.
General Synthesis Method
A common and effective method for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones involves the condensation reaction between 2-aminothiophenol and α,β-unsaturated acids or their derivatives.[4]
Experimental Protocol: General Synthesis of 2-substituted 2,3-dihydro[5][6]benzothiazepin-4(5H)-ones
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Reactants: A mixture of o-aminothiophenol and an appropriate acrylic or cinnamic acid.
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Procedure:
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An intimate mixture of o-aminothiophenol and the corresponding α,β-unsaturated acid is heated at 170°C with stirring for 6 hours.
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After heating, the residue is triturated with ethanol at 5°C.
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The resulting crystals are collected.
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Recrystallization from a suitable solvent, such as acetonitrile, is performed to yield the purified 2,3-dihydro[5][6]benzothiazepin-4(5H)-one derivative.
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Yields: This method has been reported to produce yields in the range of 66-78%.
Diagram 1: General Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones
Spectroscopic Data
The structural confirmation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones is typically achieved through various spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectra of these compounds, usually recorded as KBr pellets, are crucial for identifying key functional groups. For the broader class of phenothiazines, which share some structural similarities, characteristic N-H stretching frequencies are observed, which can be influenced by intermolecular hydrogen bonding.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are instrumental in elucidating the detailed structure of the benzothiazepine ring system and the positioning of any substituents.[7]
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Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, further confirming their identity.
Note: While general references to the use of these techniques for substituted derivatives are available, specific spectral data for the unsubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one were not found in the search results.
Biological Activity and Potential Signaling Pathways
The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
Table 2: Reported Biological Activities of 1,5-Benzothiazepine Derivatives
| Biological Activity | Description | Key Derivatives/Targets | References |
| Cardiovascular Effects | Primarily act as calcium channel blockers, leading to vasodilation. | Diltiazem, Clentiazem | |
| Anticancer Activity | Some derivatives have shown cytotoxic effects against various cancer cell lines. | Halogenated phenyl substituted derivatives | [8] |
| Tyrosinase Inhibition | Certain derivatives have been identified as potent inhibitors of mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. | 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives | [8] |
| α-Glucosidase Inhibition | A series of derivatives have demonstrated inhibitory potential against α-glucosidase, indicating possible antidiabetic applications. | Various substituted 2,3-dihydro-1,5-benzothiazepines | [4] |
| Other Activities | The class has also been explored for anti-inflammatory, anti-HIV, analgesic, and anticonvulsant properties. | Various derivatives | [8] |
While the biological activities of numerous substituted derivatives have been investigated, there is a lack of specific data on the biological effects of the unsubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one. The known mechanisms of action for this class of compounds are diverse and dependent on the specific substitutions on the core ring structure. For instance, the cardiovascular effects of diltiazem are attributed to its interaction with L-type voltage-gated Ca²⁺ channels.[7]
Diagram 2: Potential Areas of Biological Investigation
Conclusion
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one represents a vital scaffold in the development of new therapeutic agents. While a significant body of research exists for its substituted derivatives, particularly in the cardiovascular field, the fundamental physical and biological properties of the unsubstituted parent compound remain less characterized. This technical guide consolidates the available information and highlights the need for further investigation into the specific characteristics of the core molecule. Such research will undoubtedly provide a more robust foundation for the rational design and synthesis of novel and more effective 1,5-benzothiazepine-based drugs for a variety of therapeutic applications.
References
- 1. 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one 95% | CAS: 53454-43-6 | AChemBlock [achemblock.com]
- 2. Benzothiazepines | Fisher Scientific [fishersci.com]
- 3. (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one CAS#: 42399-49-5 [m.chemicalbook.com]
- 4. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
